3-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide
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Overview
Description
3-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide is a synthetic organic compound characterized by the presence of chlorinated benzylidene and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide typically involves the condensation of 2-chlorobenzaldehyde with hydrazine derivatives, followed by the reaction with 3-chlorophenylacetic acid. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol to obtain colorless block crystals .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated benzylidene and phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene or phenyl derivatives.
Scientific Research Applications
3-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazinyl and oxopropanamide groups can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity. Specific pathways and targets are still under investigation, but preliminary studies suggest potential involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine
- (2E)-2-(2-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
3-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide is unique due to its specific combination of chlorinated benzylidene and phenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13Cl2N3O2 |
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Molecular Weight |
350.2 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-12-5-3-6-13(8-12)20-15(22)9-16(23)21-19-10-11-4-1-2-7-14(11)18/h1-8,10H,9H2,(H,20,22)(H,21,23)/b19-10+ |
InChI Key |
VGQXCLIIBTZQHN-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CC(=O)NC2=CC(=CC=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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